molecular formula C14H9BrCl2N2O2 B3743381 N'-(3-bromobenzoyl)-2,4-dichlorobenzohydrazide

N'-(3-bromobenzoyl)-2,4-dichlorobenzohydrazide

Cat. No. B3743381
M. Wt: 388.0 g/mol
InChI Key: UIMQOWFZRDESDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(3-bromobenzoyl)-2,4-dichlorobenzohydrazide” is a chemical compound. It is a benzohydrazide, which is a type of compound that contains a hydrazide group attached to a benzene ring . The “3-bromobenzoyl” and “2,4-dichloro” parts of the name suggest that the benzene ring is substituted with bromine and chlorine atoms at the 3rd and 2nd, 4th positions respectively .


Molecular Structure Analysis

Based on its name, “N’-(3-bromobenzoyl)-2,4-dichlorobenzohydrazide” likely has a complex molecular structure with a benzene ring core. The molecule has bromine and chlorine atoms as substituents on the benzene ring, which will impact its chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(3-bromobenzoyl)-2,4-dichlorobenzohydrazide” would depend on its specific molecular structure. Factors such as the presence of the bromine and chlorine atoms and the hydrazide group would influence properties like its solubility, melting point, boiling point, and reactivity .

properties

IUPAC Name

N'-(3-bromobenzoyl)-2,4-dichlorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O2/c15-9-3-1-2-8(6-9)13(20)18-19-14(21)11-5-4-10(16)7-12(11)17/h1-7H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMQOWFZRDESDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-bromobenzoyl)-2,4-dichlorobenzohydrazide
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Reactant of Route 4
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